molecular formula C4H5Br B12431001 1,3-Butadiene, 1-bromo-, (1E)- CAS No. 89567-73-7

1,3-Butadiene, 1-bromo-, (1E)-

Cat. No.: B12431001
CAS No.: 89567-73-7
M. Wt: 132.99 g/mol
InChI Key: LKNKAEWGISYACD-UHFFFAOYSA-N
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Description

1,3-Butadiene, 1-bromo-, (1E)- is an organic compound with the molecular formula C4H5Br. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene, 1-bromo-, (1E)- can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to 1,3-butadiene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated through distillation .

Industrial Production Methods

In an industrial setting, the production of 1,3-Butadiene, 1-bromo-, (1E)- involves the continuous bromination of 1,3-butadiene using a bromine source and a suitable solvent. The reaction is conducted in a reactor equipped with temperature control to ensure optimal reaction conditions. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1-bromo-, (1E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Butadiene, 1-bromo-, (1E)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Butadiene, 1-bromo-, (1E)- involves electrophilic addition reactions. The compound reacts with electrophiles such as bromine and hydrogen bromide, leading to the formation of carbocation intermediates. These intermediates undergo further reactions to form the final products. The stability of the carbocation intermediates is influenced by resonance and hyperconjugation effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butadiene, 1-bromo-, (1E)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive towards nucleophiles and electrophiles compared to its chloro and iodo counterparts .

Properties

CAS No.

89567-73-7

Molecular Formula

C4H5Br

Molecular Weight

132.99 g/mol

IUPAC Name

1-bromobuta-1,3-diene

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2

InChI Key

LKNKAEWGISYACD-UHFFFAOYSA-N

Canonical SMILES

C=CC=CBr

Origin of Product

United States

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